![molecular formula C17H13ClN6O3S B2828534 2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 877989-16-7](/img/structure/B2828534.png)
2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
The compound “2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .
Scientific Research Applications
Synthesis and Characterization
A new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and characterized. These compounds were evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7, with several derivatives showing mild to moderate activity compared with doxorubicin. Among these, a specific derivative was found to be the most active, indicating potential for further antitumor applications (El-Morsy, El-Sayed, & Abulkhair, 2017).
Molecular Structure Analysis
The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond, which could influence the compounds' interactions and stability (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with their antioxidant activity evaluated in vitro. The ligands and their complexes exhibited significant antioxidant activity, which could make them suitable for applications in oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for antibacterial activity. Several compounds showed high activity, highlighting the potential of this class of compounds for developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Future Directions
Given the biological and pharmacological activities of compounds with a similar pyrazolo[3,4-d]pyrimidine core , future research could focus on exploring the potential applications of this compound in various therapeutic areas. Further studies could also aim to elucidate the specific synthesis procedure, mechanism of action, physical and chemical properties, and safety profile of this compound.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as HS38, are DAPK1 and ZIPK (DAPK3) . These are serine/threonine kinases involved in apoptosis and autophagy, cellular processes that control cell death and survival . HS38 also targets PIM3 , a proto-oncogene with serine/threonine kinase activity .
Mode of Action
HS38 acts as an ATP-competitive inhibitor for its targets . It binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process essential for the activation of these kinases .
Biochemical Pathways
The inhibition of DAPK1, ZIPK, and PIM3 by HS38 affects several biochemical pathways. DAPK1 and ZIPK are involved in the regulation of apoptosis and autophagy, processes that control cell death and survival. By inhibiting these kinases, HS38 can potentially influence cell survival and death pathways . The inhibition of PIM3, a kinase implicated in cell cycle progression and cell survival, can also impact these cellular processes .
Result of Action
HS38 has been shown to reduce relative RLC20 phosphorylation in both the basal and sphingosine 1-phosphate (S1P) activated states in human aortic smooth muscle (SM) cells . This suggests that HS38 can modulate smooth muscle contractility, which could have implications for diseases involving abnormal smooth muscle contraction .
properties
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O3S/c1-9-5-13(23-27-9)20-14(25)8-28-17-21-15-12(16(26)22-17)7-19-24(15)11-4-2-3-10(18)6-11/h2-7H,8H2,1H3,(H,20,23,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJABIYFIWTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321961 | |
| Record name | 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
CAS RN |
877989-16-7 | |
| Record name | 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



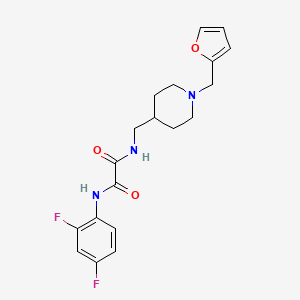
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)
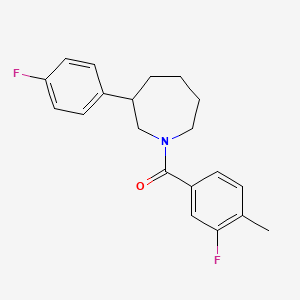
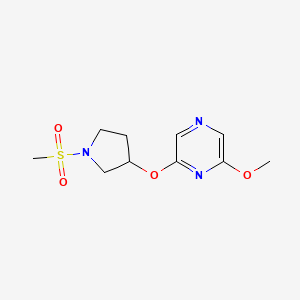
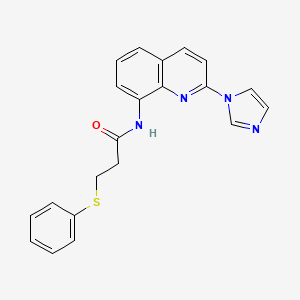

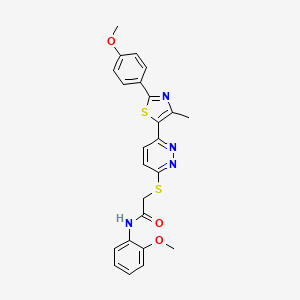
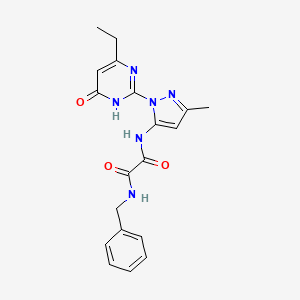
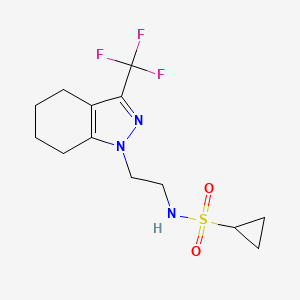
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)
![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)
![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)